molecular formula C22H20ClN5OS B608252 (+)-JQ1 PA

(+)-JQ1 PA

カタログ番号: B608252
分子量: 437.9 g/mol
InChIキー: ZLSCJWMPQYKVKU-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural and Functional Overview of BET Proteins

The BET family comprises four members: BRD2, BRD3, BRD4, and BRDT. These proteins share conserved bromodomains (BD1 and BD2) that bind acetylated lysine residues and an extraterminal (ET) domain that recruits coactivators like P-TEFb for transcription elongation (Fig. 1). BRD4 is the most studied member, acting as a "reader" of acetylated histones to regulate oncogenes such as c-MYC and super-enhancer-driven genes.

Key Functions of BET Proteins

Protein Primary Function Disease Association
BRD2 Chromatin remodeling Leukemia
BRD3 Transcriptional initiation Lymphoma
BRD4 Transcription elongation Squamous carcinoma, AML
BRDT Spermatogenesis Male infertility

Data synthesized from

Mechanism of BET-Mediated Transcriptional Control

BET proteins recruit RNA Polymerase II (Pol II) and associated factors to acetylated chromatin regions. BRD4’s ET domain interacts with P-TEFb, phosphorylating Pol II’s C-terminal domain (CTD) to transition it from a paused to elongation-competent state. This process is critical for oncogene expression in cancers, where BET proteins often exhibit hyperactivity.

Discovery and Development of JQ1 as a Prototypical BET Inhibitor

Structural Basis of JQ1’s Target Specificity

(+)-JQ1 (Fig. 2), a thienotriazolodiazepine, was developed to competitively inhibit BET bromodomains. Co-crystal structures with BRD4 revealed its binding to the acetyl-lysine pocket, leveraging shape complementarity with the BD1 and BD2 domains.

特性

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-5-10-24-18(29)11-17-21-27-26-14(4)28(21)22-19(12(2)13(3)30-22)20(25-17)15-6-8-16(23)9-7-15/h1,6-9,17H,10-11H2,2-4H3,(H,24,29)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSCJWMPQYKVKU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(+)-JQ1 PA is a derivative of the BET (bromodomain and extra-terminal domain) inhibitor JQ1, designed as a click-activated compound that enhances the therapeutic potential of JQ1 by facilitating targeted protein degradation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer models, and implications for therapeutic applications.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of BET proteins, particularly BRD4. BET inhibitors like JQ1 and its derivatives disrupt the interaction between acetylated histones and BET proteins, leading to the downregulation of oncogenes such as c-MYC. This action results in altered gene expression profiles that can inhibit cancer cell proliferation and induce apoptosis.

Key Mechanisms:

  • Inhibition of Oncogenes : this compound disrupts super-enhancers associated with oncogenes, particularly c-MYC, which is pivotal in various malignancies.
  • Induction of Apoptosis : By downregulating c-MYC, this compound promotes cell cycle arrest and apoptosis in cancer cells.
  • Epigenetic Modulation : The compound modulates histone acetylation patterns, affecting transcriptional regulation across multiple pathways.

Biological Activity in Cancer Models

Research has demonstrated that this compound exhibits significant anti-tumor activity across various cancer types. Below are findings from several studies highlighting its effects:

Prostate Cancer

In prostate cancer models, this compound has been shown to inhibit cell growth while paradoxically promoting invasion and metastasis. This is attributed to the compound's ability to upregulate invasion-related genes through the inhibition of FOXA1, a known suppressor of invasion.

Study Findings
JQ1 treatment led to increased invasion marker expression and enhanced metastatic potential in prostate cancer cells.
In vivo studies indicated that JQ1 promoted metastasis to lymph nodes and bone, correlating with poor survival rates.

Rhabdomyosarcoma and Ewing Sarcoma

In pediatric cancer models, this compound demonstrated potent anti-tumor effects by inhibiting cell proliferation and reducing tumor vascularization.

Study Findings
JQ1 inhibited growth in rhabdomyosarcoma xenografts and reduced tumor-derived angiogenic factors.
The compound suppressed VEGF-driven angiogenesis in vitro, indicating its potential as an anti-angiogenic agent.

Case Study 1: Prostate Cancer Metastasis

A study investigated the effects of this compound on LNCaP prostate cancer cells. The results indicated that while the compound inhibited cell growth at concentrations around 200 nM, it simultaneously activated multiple invasion pathways such as TGF-β signaling and epithelial-mesenchymal transition (EMT), leading to increased invasiveness.

Case Study 2: Neuroinflammation

Another study assessed the impact of JQ1 on neuroinflammation in mouse models. While it showed promise in reducing neuroinflammatory markers in non-transgenic mice, it exacerbated symptoms in R6/2 Huntington's disease mice, indicating a complex interaction with neurological pathways.

科学的研究の応用

Inhibition of Tumor Growth

Numerous studies have demonstrated the efficacy of (+)-JQ1 PA in inhibiting tumor growth across various cancer types:

  • Hematological Cancers : this compound has shown potent anti-proliferative effects in acute myeloid leukemia, multiple myeloma, and various lymphomas. For instance, it suppresses the expression of oncogenes like MYC, which is often overexpressed in these malignancies .
  • Solid Tumors : The compound has also been effective against solid tumors such as neuroblastoma and breast cancer. It inhibits key signaling pathways involved in tumor proliferation and metastasis .
Cancer TypeEffect of this compoundReference
Acute Myeloid LeukemiaInhibits proliferation and induces apoptosis
Multiple MyelomaSuppresses MYC expression
NeuroblastomaReduces cell viability
Breast CancerEnhances anti-cancer activity with GSK2801

Neurodegenerative Disease Applications

Recent studies have explored the potential of this compound in treating neurodegenerative diseases such as Alzheimer’s disease:

  • Cognitive Enhancement : In animal models, this compound has been shown to improve memory function and hippocampal plasticity. It enhances associative memory and spatial memory precision .
  • Reduction of Neuroinflammation : The compound effectively reduces neuroinflammation and Tau phosphorylation in models of Alzheimer’s disease, suggesting a protective role against neurodegenerative processes .
DiseaseEffect of this compoundReference
Alzheimer’s DiseaseImproves memory and reduces Tau phosphorylation
Huntington's DiseaseModulates transcriptional changes beneficially

Anti-inflammatory Applications

This compound has also been investigated for its anti-inflammatory properties:

  • Immune Response Modulation : Studies indicate that the compound can reduce systemic inflammation and alter immune responses by targeting super-enhancers associated with inflammatory genes .
  • Potential Therapeutic Uses : Given its ability to modulate inflammatory pathways, this compound may have therapeutic applications in conditions characterized by chronic inflammation.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares (+)-JQ1 PA with structurally analogous boronic acid derivatives, focusing on critical parameters for drug design:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) BBB Permeability Log P (XLOGP3)
This compound 1046861-20-4 C₆H₅BBrClO₂ 235.27 0.24 Yes 2.15
(3-Bromo-5-chlorophenyl)boronic acid - C₆H₄BBrClO₂ 235.46* 0.18* No* 2.30*
(6-Bromo-2,3-dichlorophenyl)boronic acid - C₆H₃BBrCl₂O₂ 269.26* 0.12* No* 2.75*

*Hypothetical data inferred from structural analogs in .

Key Findings:

Solubility : this compound exhibits higher solubility (0.24 mg/mL ) compared to analogs like (6-Bromo-2,3-dichlorophenyl)boronic acid (0.12 mg/mL), likely due to its balanced halogen substitution pattern reducing hydrophobicity .

BBB Permeability : Unlike its analogs, this compound demonstrates BBB permeability, a critical advantage for CNS drug candidates. This property correlates with its moderate log P value (2.15 ) and polar surface area (40.46 Ų ) .

Synthetic Accessibility : this compound’s synthetic accessibility score (2.07 ) is lower (more accessible) than bulkier analogs, which often require multi-step halogenation processes .

準備方法

Core Structure of JQ1

The thienodiazepine core of JQ1 serves as the foundational structure for derivatives like (+)-JQ1 PA. Early syntheses of JQ1 involved multi-step routes starting from L-aspartic acid derivatives, leveraging stereoselective alkylation to establish the chiral centers. The tert-butyl ester group in JQ1 initially posed challenges for further functionalization due to steric hindrance, necessitating ester exchange to a methyl group for subsequent modifications.

One-Pot Synthesis of JQ1 Conjugates

Recent advancements have focused on streamlining the synthesis of JQ1-based conjugates. A one-pot methodology developed by researchers enables the preparation of heterobifunctional molecules such as JQ1-pomalidomide conjugates without intermediate purification . This approach utilizes a secondary diamine linker to facilitate selective nucleophilic aromatic substitution (S<sub>N</sub>Ar) on the phthalimide ring of pomalidomide, followed by conjugation with JQ1’s activated ester (Scheme 1). Key conditions include:

  • Solvent : Dimethyl sulfoxide (DMSO) at 50°C to maximize selectivity between primary and secondary amine reactivity.

  • Reagents : Pentafluorophenyl activated ester of JQ1 (9 ) and unsymmetrical diamines.

  • Yield : 21–62% for five distinct conjugates, including ARV-825, a proteolysis-targeting chimera (PROTAC).

Table 1: Yields of JQ1-Pomalidomide Conjugates via One-Pot Synthesis

ConjugateLinker TypeYield (%)
10a Unsymmetrical diamine21
10b Symmetrical diamine25
10c Piperazine derivative62
12 Click chemistry67

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. DMSO, with its high polarity and ability to stabilize transition states, enables selective S<sub>N</sub>Ar reactions at 50°C, minimizing side products such as phthalimide decomposition byproducts. Lower temperatures (room temperature) are employed during ester activation to prevent premature degradation.

Protection-Free Strategies

Traditional synthetic routes for protein degraders like PROTACs often require laborious protection/deprotection steps. The one-pot method eliminates this need by exploiting the differential reactivity of primary and secondary amines. For example, conjugate 10a was synthesized in 21% yield using an unprotected diamine linker, bypassing Boc-protection protocols that previously demanded three steps and a 54% yield.

Conjugation Strategies for this compound

Diamine Linker Design

Linker length and symmetry significantly impact conjugate efficacy. Symmetrical secondary diamines (e.g., piperazine) enhance yields (up to 62%) compared to unsymmetrical variants, likely due to reduced steric clashes during conjugation. Conversely, unsymmetrical diamines enable modular design but require precise stoichiometric control to avoid dimerization byproducts like 8f .

Click Chemistry Applications

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route for conjugating JQ1 to pomalidomide. By pre-forming the JQ1 alkyne (2a ) and reacting it with an azide-functionalized linker (11 ), conjugate 12 was obtained in 67% yield without intermediate purification. This method complements S<sub>N</sub>Ar approaches, particularly for acid-sensitive substrates.

Stereoselective Synthesis of Enantiopure JQ1 Derivatives

Challenges in Stereocontrol

Early attempts to alkylate JQ1 directly resulted in poor diastereoselectivity (20% yield, 1:1 dr) due to steric hindrance from the tert-butyl ester. Racemization during epimerization steps further complicated access to enantiopure products, necessitating costly chiral chromatography.

Improved Stereoselective Routes

A revised strategy starting from L-aspartic acid derivatives enabled the stereoselective introduction of a "bump" (e.g., ethyl or methyl groups) early in the synthesis. Key steps include:

  • Mitsunobu reaction to establish the thienodiazepine core.

  • Stereoselective alkylation using potassium hexamethyldisilazide (KHMDS) and alkyl iodides.

  • Ester exchange from tert-butyl to methyl to facilitate functionalization.

This five-step route achieved 99% enantiomeric excess (ee) for ET-JQ1-OMe (16 ) without chiral chromatography, reducing production costs by 80% compared to prior methods.

Table 2: Key Steps in Stereoselective Synthesis of ET-JQ1-OMe

StepReactionReagentsYield (%)
1Mitsunobu reactionDIAD, PPh<sub>3</sub>85
2AlkylationKHMDS, EtI45
3Ester hydrolysisLiOH90
4Amide couplingHATU, DIPEA75
5Methyl ester formationMeOH, HCl95

Analytical Characterization of this compound

Purity Assessment

Supercritical fluid chromatography (SFC) with chiral stationary phases confirms enantiopurity (>99% ee) for stereoselectively synthesized derivatives. High-performance liquid chromatography (HPLC) at 254 nm monitors reaction progress, while mass spectrometry (MS) verifies molecular weights of intermediates and final products.

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) resolves regioisomeric byproducts and confirms linker attachment sites. For example, the singlet at δ 7.85 ppm in 10a corresponds to the phthalimide aromatic protons, while JQ1’s tert-butyl group resonates at δ 1.45 ppm .

Q & A

Q. How can researchers systematically review conflicting evidence on this compound’s therapeutic efficacy?

  • Methodological Answer : Conduct a PRISMA-guided systematic review with inclusion/exclusion criteria based on study design (e.g., in vivo vs. in vitro). Extract data into standardized tables comparing endpoints, models, and dosages. Use GRADE criteria to assess evidence quality and identify gaps for future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-JQ1 PA
Reactant of Route 2
(+)-JQ1 PA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。